molecular formula C10H7N4NaO5 B607568 Sodium 3((3-(5-nitrofuran-2-yl)allylidene)amino)-2,5-dioxoimidazolidin-1-ide CAS No. 22060-47-5

Sodium 3((3-(5-nitrofuran-2-yl)allylidene)amino)-2,5-dioxoimidazolidin-1-ide

Cat. No.: B607568
CAS No.: 22060-47-5
M. Wt: 286.18
InChI Key: LNKQENVGMUHHIX-NGTWICJZSA-M
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Description

Sodium 3((3-(5-nitrofuran-2-yl)allylidene)amino)-2,5-dioxoimidazolidin-1-ide is a nitrofuran derivative known for its bacteriostatic and antiprotozoal properties. This compound is primarily used in scientific research due to its antibacterial and antiprotozoal activities.

Scientific Research Applications

Sodium 3((3-(5-nitrofuran-2-yl)allylidene)amino)-2,5-dioxoimidazolidin-1-ide has several scientific research applications:

    Antibacterial Properties: It has been tested for its antibacterial activity against various bacterial strains.

    Antiprotozoal Activity: The compound is also effective against certain protozoa, making it useful in parasitology research.

    Carcinogenic Studies: Research has shown that this compound exhibits carcinogenic effects in animal models, making it a subject of interest in cancer research.

    Renal Handling and Toxicity: Studies have investigated its renal handling and potential toxicity, providing insights into its pharmacokinetics and safety profile.

Preparation Methods

The synthesis of Sodium 3((3-(5-nitrofuran-2-yl)allylidene)amino)-2,5-dioxoimidazolidin-1-ide involves the reaction of hydantoin with 3-(5-nitro-2-furyl)acrolein under specific conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the monosodium salt. Industrial production methods focus on optimizing yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Sodium 3((3-(5-nitrofuran-2-yl)allylidene)amino)-2,5-dioxoimidazolidin-1-ide undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen gas, catalysts, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Sodium 3((3-(5-nitrofuran-2-yl)allylidene)amino)-2,5-dioxoimidazolidin-1-ide involves the inhibition of bacterial and protozoal growth. The compound interferes with the synthesis of nucleic acids and proteins, leading to cell death. It targets specific enzymes and pathways involved in these processes, contributing to its antibacterial and antiprotozoal effects.

Comparison with Similar Compounds

Sodium 3((3-(5-nitrofuran-2-yl)allylidene)amino)-2,5-dioxoimidazolidin-1-ide can be compared with other nitrofuran derivatives such as:

    Nitrofurantoin: Another nitrofuran derivative with similar antibacterial properties but different pharmacokinetics and toxicity profiles.

    Furazolidone: Known for its antiprotozoal activity, it shares some structural similarities with this compound.

The uniqueness of this compound lies in its specific combination of antibacterial and antiprotozoal activities, making it a valuable compound for diverse research applications.

Properties

CAS No.

22060-47-5

Molecular Formula

C10H7N4NaO5

Molecular Weight

286.18

IUPAC Name

sodium;3-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]-2-oxo-4H-imidazol-5-olate

InChI

InChI=1S/C10H8N4O5.Na/c15-8-6-13(10(16)12-8)11-5-1-2-7-3-4-9(19-7)14(17)18;/h1-5H,6H2,(H,12,15,16);/q;+1/p-1/b2-1+,11-5+;

InChI Key

LNKQENVGMUHHIX-NGTWICJZSA-M

SMILES

C1C(=NC(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-])[O-].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Akritoin sodium, Furazidine sodium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 3((3-(5-nitrofuran-2-yl)allylidene)amino)-2,5-dioxoimidazolidin-1-ide
Reactant of Route 2
Reactant of Route 2
Sodium 3((3-(5-nitrofuran-2-yl)allylidene)amino)-2,5-dioxoimidazolidin-1-ide
Reactant of Route 3
Sodium 3((3-(5-nitrofuran-2-yl)allylidene)amino)-2,5-dioxoimidazolidin-1-ide
Reactant of Route 4
Sodium 3((3-(5-nitrofuran-2-yl)allylidene)amino)-2,5-dioxoimidazolidin-1-ide
Reactant of Route 5
Sodium 3((3-(5-nitrofuran-2-yl)allylidene)amino)-2,5-dioxoimidazolidin-1-ide

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